N-(5-chloro-2-methylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated methylphenyl group and a fluorinated phenyl group linked through an oxadiazole ring. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives. For instance, 3-fluorobenzohydrazide can react with ethyl chloroacetate under basic conditions to form the oxadiazole ring.
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Coupling with the Chloromethylphenyl Group: : The oxadiazole intermediate is then coupled with 5-chloro-2-methylphenylamine. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, often involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or carboxylic acids.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of hydrazides or other derivatives.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of hydrazides or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
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Biological Studies: : The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
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Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide: Similar structure but with a different position of the fluorine atom.
N-(5-chloro-2-methylphenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide: Similar structure with chlorine instead of fluorine.
Uniqueness
The unique combination of the 5-chloro-2-methylphenyl and 3-fluorophenyl groups linked through an oxadiazole ring distinguishes this compound from its analogs. This specific arrangement can result in distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10-5-6-12(18)8-14(10)20-16(23)9-15-21-17(24-22-15)11-3-2-4-13(19)7-11/h2-8H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEARUMOMVYQULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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